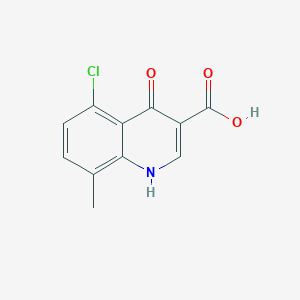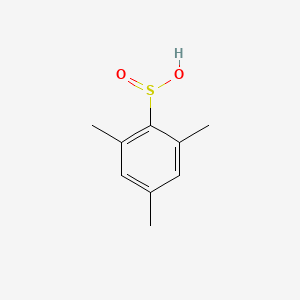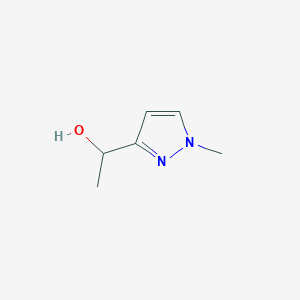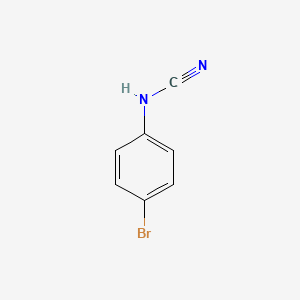
5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Vue d'ensemble
Description
The compound of interest, 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid, is related to a family of quinoline derivatives that have been studied for their chemical properties and potential applications. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material sciences.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through different methods. For instance, 5-Hydroxyquinoline-8-carboxylic acid, a compound similar to the one of interest, can be synthesized from 8-methylquinoline by nitration, oxidation of the methyl group to carboxyl, and subsequent reduction of the nitro group to amino, followed by conversion to the hydroxy derivative through the diazonium salt . Another related compound, 8-Methylquinoline-5-carboxylic acid, can be synthesized via the Skraup reaction from 3-amino-p-toluic acid or by hydrolysis of its cyano derivative, which in turn is synthesized by the Rosenmund-von Braun reaction from 5-bromo-8-methylquinoline .
Molecular Structure Analysis
Quinoline derivatives exhibit interesting molecular structures due to their potential for hydrogen bonding and aromatic interactions. For example, the 1:1 proton-transfer compound of 4,5-dichlorophthalic acid with 8-hydroxyquinoline forms one-dimensional hydrogen-bonded chain structures through O-H...O(carboxyl) extensions . These structural features are significant as they can influence the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. The bromination of 8-methylquinoline-5-carboxylic acid and its nitrile has been studied, showing the reactivity of the side chain in these compounds . Additionally, 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids can react with aminopyridines to yield 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides, a reaction that has been confirmed by various spectroscopic methods and X-ray analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents such as hydroxy, methyl, and carboxylic acid groups can affect their solubility, acidity, and potential for forming hydrogen bonds. The colorimetric properties of 5-Hydroxyquinoline-8-carboxylic acid with ruthenium have been established, indicating its potential use as a reagent for the metal's detection . The hydrogen-bonded structures of these compounds can also lead to the formation of low-dimensional structures, which are of interest in the design of new materials .
Mécanisme D'action
Target of Action
Quinoline compounds, to which this compound belongs, are known to interact with a variety of biological targets, playing a major role in medicinal chemistry .
Mode of Action
Quinoline, the core structure of this compound, is a weak tertiary base and can form salts with acids . It exhibits similar reactions to pyridine and benzene and can participate in both electrophilic and nucleophilic substitution reactions .
Propriétés
IUPAC Name |
5-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-5-2-3-7(12)8-9(5)13-4-6(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHMFQIJMCAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390802 | |
| Record name | 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
CAS RN |
641993-09-1 | |
| Record name | 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-Hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3031643.png)







![2-[(1-Imidazolyl)methyl]aniline](/img/structure/B3031655.png)

![Methyl 3-[3,5-bis(hydroxymethyl)-4-methoxy-6-oxopyran-2-yl]prop-2-enoate](/img/structure/B3031658.png)